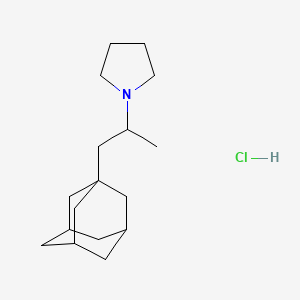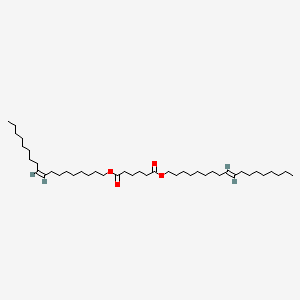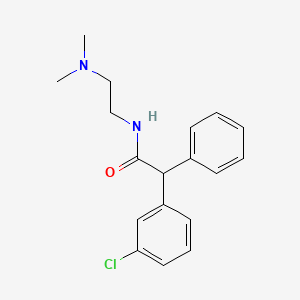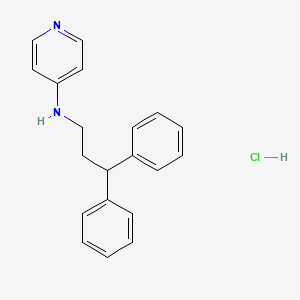
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- is a complex organic compound that belongs to the class of acridines. Acridines are heterocyclic compounds containing a tricyclic structure with nitrogen atoms. This particular compound is notable for its inclusion of a 1,2,4-triazole ring, which is known for its diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- typically involves multi-step reactions. One common method includes the nitration of acridine derivatives followed by the introduction of the ethoxy group. The 1,2,4-triazole ring is then attached through a thiol linkage. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards.
化学反応の分析
Types of Reactions
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethoxy group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, each with potentially unique properties and applications. For example, reduction of the nitro group can yield amino derivatives that may have different biological activities.
科学的研究の応用
Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
作用機序
The mechanism of action of Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to interact with enzymes and receptors through hydrogen bonding and dipole interactions. This can inhibit the activity of enzymes like alpha-amylase and alpha-glucosidase, making it a potential therapeutic agent for managing diabetes . Additionally, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Similar compounds include other acridine derivatives and triazole-containing molecules such as:
- Acridine-9-carboxamide linked triazole
- Quinazolinone-triazole
- Xanthone-triazole
- Thiazolo-triazole
Uniqueness
What sets Acridine, 2-ethoxy-6-nitro-9-((5-phenyl-1H-1,2,4-triazol-3-YL)thio)- apart is its unique combination of functional groups that confer specific biological activities. The presence of both the acridine and triazole moieties allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .
特性
CAS番号 |
103674-91-5 |
|---|---|
分子式 |
C23H17N5O3S |
分子量 |
443.5 g/mol |
IUPAC名 |
2-ethoxy-6-nitro-9-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acridine |
InChI |
InChI=1S/C23H17N5O3S/c1-2-31-16-9-11-19-18(13-16)21(17-10-8-15(28(29)30)12-20(17)24-19)32-23-25-22(26-27-23)14-6-4-3-5-7-14/h3-13H,2H2,1H3,(H,25,26,27) |
InChIキー |
GBSSQXZHYDHRBY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C3=C(C=C(C=C3)[N+](=O)[O-])N=C2C=C1)SC4=NNC(=N4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Benzenamine, 4-[(4-imino-2,5-cyclohexadien-1-ylidene)phenylmethyl]-, monohydrochloride](/img/structure/B13741132.png)

![(4-Nitrophenyl) 2-[[1-[2-(phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetate](/img/structure/B13741141.png)






